- Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael ReactionOrganic Process Research & Development, 2016, 20(6), 1097-1103,
Cas no 917389-29-8 (4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester)
917389-29-8 structure
4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester
917389-29-8
C30H30F4N4O4
586.577221393585
5065805
4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester Properties
Names and Identifiers
-
- Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetate
- 4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester
- 4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester, (4S)-
- 4-Quinazol
-
- DDWYVVLPVLTZIN-UHFFFAOYSA-N
- 1S/C30H30F4N4O4/c1-40-21-7-4-6-20(17-21)36-12-14-37(15-13-36)29-35-28-22(8-5-9-23(28)31)24(18-27(39)42-3)38(29)25-16-19(30(32,33)34)10-11-26(25)41-2/h4-11,16-17,24H,12-15,18H2,1-3H3
- FC1=CC=CC2=C1N=C(N(C1C=C(C(F)(F)F)C=CC=1OC)C2CC(=O)OC)N1CCN(C2C=CC=C(C=2)OC)CC1
Computed Properties
- 0
- 10
- 8
- 42
- 947
- 4.9
- 66.8
4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Solvents: Toluene , Water ; rt → 45 °C; 1 h, 45 °C
1.2 Reagents: Tripotassium phosphate Catalysts: Cinchonanium, 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-hydroxy-1′-[[3-(trifl… Solvents: Dimethylformamide ; 45 °C → 0 °C; 5 h, 0 °C
1.3 Reagents: Glycolic acid ; 0 °C → 50 °C; 2 h, 50 °C
1.4 Reagents: Ethyl acetate Solvents: Toluene ; rt → 45 °C; 2 h, 45 °C
1.2 Reagents: Tripotassium phosphate Catalysts: Cinchonanium, 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-hydroxy-1′-[[3-(trifl… Solvents: Dimethylformamide ; 45 °C → 0 °C; 5 h, 0 °C
1.3 Reagents: Glycolic acid ; 0 °C → 50 °C; 2 h, 50 °C
1.4 Reagents: Ethyl acetate Solvents: Toluene ; rt → 45 °C; 2 h, 45 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene
Reference
- Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael ReactionOrganic Process Research & Development, 2016, 20(6), 1097-1103,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Ethyl acetate ; rt → 45 °C; 2 h, 45 °C
1.2 Reagents: Ethyl acetate ; 45 °C → rt; 3 h, rt
1.2 Reagents: Ethyl acetate ; 45 °C → rt; 3 h, rt
Reference
- Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael ReactionOrganic Process Research & Development, 2016, 20(6), 1097-1103,
4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester Raw materials
- methyl (E)-3-(3-fluoro-2-(((E)-((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-(3-methoxyphenyl)piperazin-1-yl)methylene)amino)phenyl)acrylate
- 4-Quinazolineacetic acid, 8-fluoro-1,2,3,4-tetrahydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-, methyl ester, (4S)-
- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid
- 1-(3-Methoxyphenyl)piperazine dihydrochloride
- Salicylic acid
- 4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester
4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester Preparation Products
4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester Related Literature
-
Toshiyuki Abe,Junpei Chiba,Misaki Ishidoya,Keiji Nagai RSC Adv., 2012,2, 7992-7996
-
Qing-Yu Li,Yong-Sheng Wu,Xiao-Hui Zhang,You-Guo Huang,Qiang Wu RSC Adv., 2014,4, 52100-52104
-
Nicola Peruffo,Gabriel Gil,Fabrizio Mancin Nanoscale, 2021,13, 6005-6015
-
Minqing Kang,Fangzhi Xiong,Yanrong Huang,Xiuguang Yi Sustainable Food Technol., 2023,1, 100-106
-
Saara Kaski,Heikki Häkkänen,Jouko Korppi-Tommola J. Anal. At. Spectrom., 2004,19, 474-478
-
7. Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks†M. Köppen,O. Beyer,S. Wuttke,U. Lüning,N. Stock Dalton Trans., 2017,46, 8658-8663
-
Siqi Zhang,Xiao Ma,Hailong Yu,Jianhui Liu,Lihua Zhang,Guangyao Wang,Junwei Ye,Guiling Ning Dalton Trans., 2022,51, 6673-6681
-
9. Back cover
-
Wei-Chao Chen,Si-Tong Wu,Chao Qin,Xin-Long Wang,Kui-Zhan Shao,Zhong-Min Su,En-Bo Wang Dalton Trans., 2018,47, 16403-16407
917389-29-8 (4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester) Related Products
- 107538-05-6(Bicyclo[2.2.1]heptan-2-amine,N,2,3,3-tetramethyl-, (1R,2S,4S)-)
- 108694-93-5(Guanidine-d5 Hydrochloride-d)
- 146076-26-8(a-D-Galactopyranose, 2-O-(6-deoxy-a-L-galactopyranosyl)-)
- 175136-56-8(2-Bromo-1-(4-(tert-butyl)-2,6-dimethyl-3,5-dinitrophenyl)ethanone)
- 175203-67-5(3-(1-Benzyl-4-piperidyl)oxypropanamide)
- 174064-00-7(Tetradec-7-yne-6,9-diol)
- 164926-91-4(2-(4-Methylpiperazin-1-yl)ethanethioamide)
- 10403-00-6((R)-Muscone)
- 157848-49-2(6(5H)-Phenanthridinone,2-phenyl-)
- 15795-39-8(1-Methyl-1H-1,2,4-triazole-5-amine)
Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier
CN Supplier
Bulk
https://www.cfsilicones.com/
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
shanghaixianding
Gold Member
Audited Supplier
CN Supplier
Reagent
http://www.9dingchem.com/